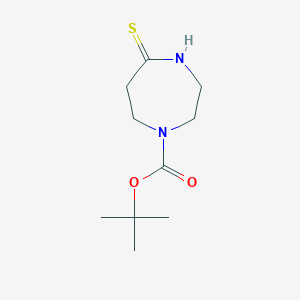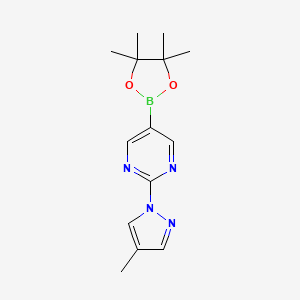![molecular formula C13H9NOS B8495017 3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)
3-phenyl-7H-thieno[2,3-b]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyridine core with a phenyl group attached at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This reaction typically requires heating the thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-7H-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.
Substitution: The phenyl group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the thieno[2,3-b]pyridine core.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and exhibits comparable pharmacological properties
Uniqueness
3-phenyl-7H-thieno[2,3-b]pyridin-4-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H9NOS |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
3-phenyl-7H-thieno[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Clave InChI |
GETRYMBJQGMIRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)


![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)

![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)




![4-[4-(Trifluoromethyl)benzoyl]benzoic acid](/img/structure/B8494991.png)


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole](/img/structure/B8495027.png)
